molecular formula C20H15NS B14300229 1,3-Diphenyl-1,3-dihydro-2H-indole-2-thione CAS No. 112817-82-0

1,3-Diphenyl-1,3-dihydro-2H-indole-2-thione

Cat. No.: B14300229
CAS No.: 112817-82-0
M. Wt: 301.4 g/mol
InChI Key: VSEBYRKHAMQAAC-UHFFFAOYSA-N
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Description

1,3-Diphenyl-1,3-dihydro-2H-indole-2-thione is a heterocyclic compound that belongs to the indole family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diphenyl-1,3-dihydro-2H-indole-2-thione typically involves the reaction of indole derivatives with thiourea or related sulfur-containing reagents. One common method involves the cyclization of 2-phenylindole with thiourea under acidic conditions to form the desired thione compound . The reaction conditions often require the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-1,3-dihydro-2H-indole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced indole derivatives.

    Substitution: Halogenated or alkylated indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-1,3-dihydro-2H-indole-2-thione involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1,3-Diphenyl-1,3-dihydro-2H-indole-2-thione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activities compared to its analogs.

Properties

CAS No.

112817-82-0

Molecular Formula

C20H15NS

Molecular Weight

301.4 g/mol

IUPAC Name

1,3-diphenyl-3H-indole-2-thione

InChI

InChI=1S/C20H15NS/c22-20-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)21(20)16-11-5-2-6-12-16/h1-14,19H

InChI Key

VSEBYRKHAMQAAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3N(C2=S)C4=CC=CC=C4

Origin of Product

United States

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